2-Methylamino-2-phenyl-propionitrile 2-Methylamino-2-phenyl-propionitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14097176
InChI: InChI=1S/C10H12N2/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7,12H,1-2H3
SMILES:
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

2-Methylamino-2-phenyl-propionitrile

CAS No.:

Cat. No.: VC14097176

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methylamino-2-phenyl-propionitrile -

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name 2-(methylamino)-2-phenylpropanenitrile
Standard InChI InChI=1S/C10H12N2/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7,12H,1-2H3
Standard InChI Key HETMXQGRMMXPDO-UHFFFAOYSA-N
Canonical SMILES CC(C#N)(C1=CC=CC=C1)NC

Structural and Physicochemical Properties

2-Methylamino-2-phenyl-propionitrile features a central carbon atom bonded to a phenyl group, a methylamino group, and a nitrile group. Key properties include:

Table 1: Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.22 g/mol
IUPAC Name2-(methylamino)-2-phenylpropanenitrile
Canonical SMILESCC(C#N)(C1=CC=CC=C1)NC
Boiling PointNot explicitly reported; analogs: ~230°C
Density~0.97 g/cm³ (analogous nitriles)
SolubilityLow water solubility; soluble in organics

The nitrile group (-C≡N) and secondary amine (-NHCH₃) enable diverse chemical transformations, including hydrolysis to amides or carboxylic acids and alkylation reactions .

Synthesis Methods

Synthetic routes to 2-methylamino-2-phenyl-propionitrile often involve multi-step reactions, as detailed below:

Nucleophilic Substitution

A common approach reacts phenylacetonitrile derivatives with methylamine or its equivalents. For example:
Ph-C(CN)(CH₃)-X + CH₃NH₂ → Ph-C(CN)(CH₃)-NHCH₃ + HX\text{Ph-C(CN)(CH₃)-X + CH₃NH₂ → Ph-C(CN)(CH₃)-NHCH₃ + HX}
Here, X is a leaving group (e.g., halide). This method is scalable but requires careful control of reaction conditions to avoid over-alkylation .

Strecker-Type Reactions

Alternative routes employ Strecker synthesis, where aldehydes react with methylamine and cyanide sources:
Ph-C(O)R + CH₃NH₂ + KCN → Ph-C(CN)(CH₃)-NHCH₃\text{Ph-C(O)R + CH₃NH₂ + KCN → Ph-C(CN)(CH₃)-NHCH₃}
This method is less common due to challenges in isolating intermediates .

Table 2: Representative Synthetic Protocols

MethodConditionsYieldSource
Nucleophilic substitutionCH₃NH₂, DMF, 80°C, 18 h88–94%
Reductive aminationNaBH₄, MeOH, rt75%

Applications in Organic Synthesis

The compound’s dual functional groups make it valuable for constructing complex molecules:

Pharmaceutical Intermediates

It is a precursor to antihistamines such as 2-methyl-2-phenylpropionic acid derivatives. For instance, patents describe its use in synthesizing H₁-antagonists with improved selectivity .

Agrochemicals

The nitrile group can be hydrolyzed to carboxamides or oxidized to carboxylic acids, key motifs in herbicides and fungicides .

Coordination Chemistry

The methylamino group acts as a ligand in metal-organic frameworks (MOFs), though this application remains underexplored .

HazardPrecautionary MeasuresSource
Acute toxicity (oral, dermal)Use PPE; avoid inhalation/skin contact
Skin irritationWash thoroughly post-exposure
Environmental persistenceDispose via licensed facilities

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160.2152 g/mol